molecular formula C14H16BrNO2 B257800 ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate

ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate

Cat. No. B257800
M. Wt: 310.19 g/mol
InChI Key: VWPZQMBEIQDTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. It may also interact with cellular signaling pathways to regulate cell growth and differentiation.
Biochemical and Physiological Effects:
Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to regulate glucose metabolism and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate in lab experiments is its potential to yield bioactive compounds with therapeutic applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, it may be useful to investigate its potential as a diagnostic tool for certain diseases. Finally, further studies may be needed to determine its safety and toxicity profile.
Conclusion:
In conclusion, Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. While its mechanism of action is not fully understood, it has been suggested to have potential therapeutic applications. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate involves the reaction of 6-bromoindole-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then subjected to a reaction with 2,4,6-trimethylbenzoyl chloride in the presence of pyridine to yield Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate.

Scientific Research Applications

Ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate has been found to have potential applications in scientific research. It has been used as a starting material for the synthesis of various bioactive compounds. It has also been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases.

properties

Product Name

ethyl 6-bromo-1,2,5-trimethyl-1H-indole-3-carboxylate

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

ethyl 6-bromo-1,2,5-trimethylindole-3-carboxylate

InChI

InChI=1S/C14H16BrNO2/c1-5-18-14(17)13-9(3)16(4)12-7-11(15)8(2)6-10(12)13/h6-7H,5H2,1-4H3

InChI Key

VWPZQMBEIQDTMV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)C)Br)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C(=C2)Br)C)C)C

Origin of Product

United States

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